Octaverine
Description
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Structure
2D Structure
Properties
IUPAC Name |
6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22/h9-14H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIFHAUKQGDVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046213 | |
| Record name | Octaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-68-8 | |
| Record name | Octaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octaverine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octaverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OCTAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZE2Y51ZIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectories and Conceptual Evolution of Octaverine Research
Early Pharmacological Investigations and Contextualization
The early pharmacological investigations into Octaverine were conducted within a context where compounds like papaverine (B1678415) were established antispasmodic agents. Research in the mid-20th century sought to identify and characterize synthetic analogues with potentially improved properties. A pivotal early study, "A comparative study of the spasmolytic activities of this compound, perparine and papaverine," was published by A.A. Goldberg and M. Shapero in the Journal of Pharmacy and Pharmacology in March 1954 oup.comuni.luhodoodo.comnih.gov. This research provided foundational insights into this compound's comparative efficacy and toxicity.
The Goldberg and Shapero study revealed several key findings regarding this compound's spasmolytic activity:
Toxicity: this compound exhibited approximately half the acute toxicity of papaverine in mice, as indicated by combined LD50 figures, minimum convulsive doses, and doses required to diminish reflexes and establish lateral decubitus oup.com.
Spasmolytic Activity on Rat Uterus: this compound demonstrated four times greater activity than papaverine in suppressing the spontaneous contractions of isolated rat uterus oup.com.
Spasmolytic Activity on Guinea-Pig Ileum: All three alkaloids examined—this compound, perparine, and papaverine—showed comparable activity against barium chloride-induced spasm in isolated guinea-pig ileum oup.com.
Activity against Induced Spasms: this compound and papaverine exhibited similar activity against spasms provoked by histamine (B1213489) or pilocarpine (B147212) oup.com.
Bronchospasm Activity: While orally administered papaverine showed no action against histamine-induced bronchospasm in guinea-pigs, both this compound and perparine possessed a definite, albeit small, activity under similar conditions oup.com.
A subsequent comparative study by the same authors in April 1954 further investigated the actions of this compound, perparine, and papaverine on the circulatory and respiratory systems oup.com. This research highlighted that this compound and perparine were more potent adrenolytic reagents than papaverine, with this compound showing a slight superiority over perparine oup.com. At a 1 mg/kg dose, this compound and perparine were approximately three times as active as papaverine in counteracting the pressor effects of adrenaline, and at a 2 mg/kg dose, they showed about twice the activity oup.com.
The following table summarizes key comparative findings from the Goldberg and Shapero (1954) studies:
| Property / Compound | This compound | Perparine | Papaverine | Reference |
| Acute Toxicity (mice) | ~0.5x Papaverine | ~0.5x Papaverine | 1x (baseline) | oup.com |
| Rat Uterus Spasm Suppression | 4x Papaverine | 2x Papaverine | 1x (baseline) | oup.com |
| BaCl₂-induced Guinea-Pig Ileum Spasm | Similar to Papaverine | Similar to Papaverine | 1x (baseline) | oup.com |
| Histamine/Pilocarpine Spasm | Similar to Papaverine | 0.5x Histamine, 2x Pilocarpine | 1x (baseline) | oup.com |
| Histamine-induced Bronchospasm (guinea-pigs, oral) | Definite, small activity | Definite, small activity | No action | oup.com |
| Adrenolytic Activity (vs. Papaverine) | More powerful (slightly superior to Perparine) | More powerful | 1x (baseline) | oup.com |
Evolution of Research Paradigms in Antispasmodic Compound Studies
The study of antispasmodic compounds, including this compound, has evolved in parallel with broader advancements in pharmacological research. Historically, drug discovery often began with observations of natural substances and their effects chembase.cn. Early pharmacological investigations, such as those conducted in the 19th and early 20th centuries, laid the groundwork for understanding drug action, with the concept of "materia medica" focusing on the preparation of drugs, often from natural sources chembase.cn.
A significant shift occurred with the development of receptor theory in the early 20th century, notably by John Newport Langley and Paul Ehrlich, which provided a more theoretical framework for understanding how chemical mediators and drugs interact with biological systems nih.gov. This conceptual evolution moved pharmacology beyond mere observation to a more mechanistic understanding of drug-receptor interactions.
In the mid-20th century, as exemplified by the Goldberg and Shapero studies on this compound, research paradigms in antispasmodic compounds began to incorporate more systematic comparative analyses. This involved evaluating new synthetic compounds against established agents, using controlled experimental conditions in isolated tissues and in vivo models oup.comoup.com. The increasing development of medicine and a growing understanding of pharmacological characteristics have continued to drive medical research and the evolution of drugs, including antispasmodics researchgate.net. The adoption of more objective clinical trial methodologies, such as blinding and randomization, which became more prevalent in the mid-20th century (e.g., the 1946 streptomycin (B1217042) trial), further refined the rigorous evaluation of pharmacological agents nih.gov. This progression reflects a move towards more data-driven and evidence-based approaches in characterizing the bioactivity of compounds like this compound.
Milestones in the Academic Understanding of this compound's Bioactivity
The primary milestones in the academic understanding of this compound's bioactivity are firmly rooted in the comparative pharmacological studies conducted in the mid-20th century. The 1954 publications by Goldberg and Shapero stand out as foundational in characterizing this compound's properties oup.comoup.com. These studies systematically compared this compound's spasmolytic effects on various smooth muscle preparations (rat uterus, guinea-pig ileum) and its impact on the circulatory and respiratory systems, establishing its relative potency and toxicity compared to papaverine and perparine oup.comoup.com.
The findings from these early investigations highlighted this compound's distinct profile as an antispasmodic with lower systemic toxicity and, in some contexts, superior spasmolytic activity compared to papaverine oup.comoup.com. Furthermore, its demonstrated adrenolytic activity provided an additional dimension to its pharmacological profile oup.com. These detailed comparative analyses were crucial in advancing the academic understanding of how this compound exerted its effects on smooth muscle and other physiological systems, positioning it within the broader class of isoquinoline-derived antispasmodics.
Pharmacological Mechanisms of Action of Octaverine
Cellular and Subcellular Targets
The principal molecular targets of octaverine are intracellular enzymes, specifically phosphodiesterases, and ion channels located on the plasma membrane, namely voltage-gated calcium channels.
The primary mechanism of action for this compound is not believed to involve direct binding to cell surface receptors as an agonist or antagonist. Unlike many vasodilators that interact with adrenergic or other G-protein coupled receptors, this compound's effects are considered to be direct and unrelated to muscle innervation drugbank.com. While some related compounds like papaverine (B1678415) may have secondary interactions, for instance with adenosine (B11128) receptors, the main spasmolytic and vasodilatory profile of this class of drugs is attributed to post-receptor mechanisms patsnap.com. The current body of research lacks specific data on the binding kinetics of this compound to any known receptor.
| Receptor Target | Binding Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Notes |
| Adrenergic Receptors | Data not available | Data not available | Data not available | Not considered a primary target. |
| Muscarinic Receptors | Data not available | Data not available | Data not available | Not considered a primary target. |
| Adenosine Receptors | Data not available | Data not available | Data not available | Possible weak interaction suggested for related compounds, but not a primary mechanism. patsnap.com |
A significant component of this compound's mechanism of action is the modulation of ion channels, specifically the blockade of voltage-gated calcium channels. This action is crucial for its effect on smooth muscle relaxation and vasodilation.
By inhibiting the L-type voltage-gated calcium channels, this compound reduces the influx of extracellular calcium (Ca²⁺) into smooth muscle cells patsnap.comtaylorandfrancis.comphysio-pedia.com. This influx is a critical trigger for the initiation of muscle contraction. The process of smooth muscle contraction is highly dependent on the intracellular concentration of Ca²⁺, which binds to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent cross-bridge cycling with actin, resulting in cell contraction encyclopedia.pub. By blocking the channel and preventing this initial calcium entry, this compound effectively uncouples membrane depolarization from muscle contraction, leading to relaxation patsnap.comyoutube.com. This mechanism contributes significantly to its efficacy in treating conditions characterized by vasospasm or visceral smooth muscle spasm.
| Ion Channel | Type of Modulation | Effect on Gating Dynamics | Consequence |
| L-type Voltage-Gated Ca²⁺ Channel | Inhibition / Blockade | Reduces probability of channel opening in response to membrane depolarization. | Decreased influx of extracellular Ca²⁺ into smooth muscle cells. physio-pedia.comwikipedia.org |
| K⁺ Channels | Indirect Modulation | Potential modulation secondary to other intracellular changes. | Papaverine has been shown to interact with certain potassium channels (e.g., hKv1.5), which could influence cardiac excitability. nih.gov |
The most well-established mechanism of action for this compound and its analogues is the inhibition of cyclic nucleotide phosphodiesterases (PDEs) patsnap.comencyclopedia.pub. PDEs are a superfamily of enzymes responsible for the degradation of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) wikipedia.org.
This compound is understood to act as a non-selective PDE inhibitor, similar to papaverine drugbank.comencyclopedia.pub. By blocking the catalytic activity of these enzymes, this compound prevents the hydrolysis of cAMP and cGMP to their inactive forms (AMP and GMP). This inhibition leads to an accumulation of cAMP and cGMP within the cell patsnap.com. Different PDE families are expressed in various tissues; for instance, PDE4 is predominant in inflammatory and smooth muscle cells, while PDE5 is key in regulating cGMP in vascular smooth muscle wikipedia.orgnih.gov. The non-selective nature of this compound implies it can act on multiple PDE isoenzymes, leading to broad effects in various smooth muscle tissues, including vascular, bronchial, and gastrointestinal smooth muscle. The related compound drotaverine shows a higher selectivity for the PDE4 isoenzyme nih.govpatsnap.compacehospital.com.
| Enzyme Target | Action | Selectivity Profile | Key Substrates Affected |
| Phosphodiesterase (PDE) | Inhibition | Non-selective (similar to Papaverine), affecting multiple isoenzymes (e.g., PDE3, PDE4, PDE5). drugbank.comencyclopedia.pubwikipedia.org | cAMP, cGMP |
| Myosin Light-Chain Kinase (MLCK) | Indirect Inhibition | Secondary to PKA activation. | Myosin Light Chains |
Signaling Pathway Perturbations
The inhibition of PDEs and modulation of calcium channels by this compound directly lead to significant perturbations in key intracellular signaling pathways that regulate smooth muscle tone.
The primary effect of this compound's PDE inhibition is the elevation of the intracellular concentrations of the second messengers cAMP and cGMP patsnap.comencyclopedia.pub. These molecules are central to signal transduction cascades that promote smooth muscle relaxation.
Cyclic AMP (cAMP): The accumulation of cAMP leads to the activation of protein kinase A (PKA) patsnap.compatsnap.com. PKA is a critical enzyme that phosphorylates multiple downstream targets to promote relaxation.
Cyclic GMP (cGMP): Increased levels of cGMP activate protein kinase G (PKG) patsnap.com. PKG also contributes to vasodilation and relaxation through several mechanisms, including the phosphorylation of proteins that lead to a decrease in intracellular Ca²⁺ levels and a reduction in the sensitivity of the contractile machinery to calcium patsnap.com.
The dual elevation of both cAMP and cGMP creates a powerful synergistic effect, leading to the potent smooth muscle relaxant properties characteristic of this compound and related compounds patsnap.comencyclopedia.pub.
The increase in second messenger concentrations triggers downstream protein kinase cascades, which ultimately execute the cellular response of muscle relaxation.
PKA-Mediated Cascade: Activated PKA, a result of elevated cAMP, directly phosphorylates and thereby inhibits myosin light-chain kinase (MLCK) patsnap.com. Since MLCK is the key enzyme that initiates smooth muscle contraction, its inhibition prevents the phosphorylation of myosin, leading to vasodilation and spasmolysis encyclopedia.pubpatsnap.com. Furthermore, PKA can phosphorylate and activate myosin light-chain phosphatase, which dephosphorylates myosin, further promoting relaxation. Studies on papaverine have also suggested that cAMP/PKA signaling can influence other kinase pathways, such as the MEK/Erk pathway, in certain cell types nih.gov.
PKG-Mediated Cascade: The cGMP-activated PKG pathway contributes to relaxation by:
Activating K⁺ channels, which leads to membrane hyperpolarization and closure of voltage-gated Ca²⁺ channels.
Inhibiting Ca²⁺ release from intracellular stores (sarcoplasmic reticulum).
Activating myosin light-chain phosphatase, promoting myosin dephosphorylation.
Other Potential Pathways: Research on papaverine indicates potential interactions with other signaling cascades. For example, it has been shown to suppress inflammatory responses by inhibiting the RAGE-NF-κB signaling pathway nih.gov and to influence the PI3K/Akt pathway in certain cancer cell lines nih.gov. Additionally, calcium channel blockers have been shown to inhibit Rho-associated kinase (ROCK) activity, a pathway involved in calcium sensitization of smooth muscle researchgate.netnih.gov. While not directly demonstrated for this compound, these findings suggest that its pharmacological effects may involve a complex interplay of multiple kinase cascades.
| Kinase Cascade | Activating Messenger | Key Upstream Kinase | Key Downstream Effects |
| PKA Pathway | cAMP | Protein Kinase A (PKA) | Phosphorylation and inhibition of Myosin Light-Chain Kinase (MLCK); Activation of Myosin Light-Chain Phosphatase. patsnap.compatsnap.com |
| PKG Pathway | cGMP | Protein Kinase G (PKG) | Reduction of intracellular Ca²⁺ levels; Desensitization of contractile proteins to Ca²⁺. patsnap.com |
| Rho/ROCK Pathway | Ca²⁺ (indirectly) | Rho-associated kinase (ROCK) | Potential for indirect inhibition via calcium channel blockade, leading to reduced Ca²⁺ sensitization. researchgate.netnih.gov |
| MEK/Erk Pathway | - | - | Potential modulation by cAMP/PKA signaling, as seen with papaverine. nih.gov |
Gene Expression and Transcriptional Regulation
The direct influence of this compound on gene expression and the transcriptional regulation of specific cellular targets is an area that is not extensively detailed in current scientific literature. Transcriptional regulation is the process by which a cell controls the conversion of DNA to RNA (transcription), thereby orchestrating gene activity. youtube.com This control is critical, as it determines which genes are turned on or off, a process managed by proteins called transcription factors that bind to specific DNA sequences. frontiersin.org
Pharmacological agents can influence these pathways, leading to changes in the synthesis of proteins that may be involved in a therapeutic response or a drug's mechanism of action. While this compound is known for its effects on smooth muscle, the specific transcription factors or gene pathways it may modulate have not been a primary focus of the available research. Therefore, a detailed account of its effects on gene expression remains to be fully elucidated.
Comparative Pharmacodynamics with Structurally Related Compounds
The pharmacodynamic properties of this compound have been evaluated in comparison to other structurally similar alkaloids, most notably Papaverine and Perparine. oup.com These comparative studies provide valuable insights into its relative potency and efficacy as a spasmolytic and cardiovascular agent.
Analogous Spasmolytic Agents
This compound is an isoquinoline (B145761) derivative, a class of compounds that includes the well-known opium alkaloid Papaverine. nih.govdrugbank.com Papaverine acts as a direct-acting smooth muscle relaxant, and its mechanism is thought to involve the inhibition of phosphodiesterases and potential direct effects on calcium channels. drugbank.com Perparine is another synthetic analogue of Papaverine. A 1954 study systematically compared the actions of this compound, Perparine, and Papaverine on the circulatory and respiratory systems, establishing them as functionally analogous agents. oup.comnih.gov
Differential Potency and Efficacy Assessments
Potency refers to the concentration or dose of a drug required to produce 50% of that drug's maximal effect, while efficacy is the maximum effect that can be expected from the drug. derangedphysiology.com Comparative studies reveal significant differences in the potency and efficacy of this compound relative to its analogues.
In studies on rabbits, this compound demonstrated a hypotensive activity approximately twice as great as that of Papaverine. oup.com The depressor action of this compound was also noted to be of a longer duration than that of both Papaverine and Perparine, and it did not cause a secondary rise in blood pressure above the normal level. oup.com
Furthermore, in counteracting hypertension induced by adrenaline, this compound and Perparine were found to be two to three times more active than Papaverine. oup.com this compound also exhibited a higher adrenolytic activity compared to the other two compounds. oup.com Regarding respiratory effects, while Papaverine caused a slight decrease in ventilation rate, this compound and Perparine produced a substantial increase. oup.com
Table 1: Comparative Potency and Efficacy of Spasmolytic Agents
| Pharmacodynamic Effect | This compound | Perparine | Papaverine |
|---|---|---|---|
| Hypotensive Activity | ~2x Papaverine | ~2x Papaverine | Baseline |
| Duration of Action | Longest | Shorter than this compound | Shorter than this compound |
| Adrenaline Antagonism | 2-3x Papaverine | 2-3x Papaverine | Baseline |
| Effect on Ventilation Rate | Substantial Increase | Substantial Increase | Slight Decrease |
| Coronary Flow Increase | Slightly more active | Slightly less active | Baseline |
Receptor Subtype Selectivity Profiles
Receptor selectivity refers to a drug's ability to preferentially bind to one specific receptor subtype over others. pharmacologyeducation.org This property is crucial as it can determine the specificity of a drug's therapeutic action and its side-effect profile. Receptors are often grouped into subtypes based on their pharmacological response to different agonists and antagonists. pharmacologyeducation.org
Detailed research delineating the specific receptor subtype selectivity profile for this compound is limited. While its actions as a smooth muscle relaxant suggest an interaction with pathways controlling muscle contraction, such as phosphodiesterases or calcium channels, its precise binding affinities and functional activities at various receptor subtypes have not been thoroughly characterized in the available literature. drugbank.com Consequently, a comparative analysis of the receptor subtype selectivity of this compound against its analogues like Papaverine and Perparine cannot be comprehensively detailed at this time.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Papaverine |
| Perparine |
Preclinical Research Methodologies and Findings for Octaverine
In Vitro Studies
In vitro studies are instrumental in understanding the cellular and molecular effects of a compound in a controlled environment, offering insights into its direct pharmacological actions.
Cell Culture Models for Efficacy Assessment
Cell culture models are widely employed in preclinical research to assess the efficacy of drug candidates at a cellular level. These models involve growing cells, derived from human or non-human animals, in a laboratory setting, typically in two-dimensional (2D) monolayers or more complex three-dimensional (3D) structures such as spheroids or organoids. While 2D cultures are cost-effective and simple, 3D models are increasingly favored as they more closely mimic the physiological complexity and heterogeneity of in vivo tissues, providing a more predictive platform for drug screening and understanding cellular responses uepb.edu.brnih.govgoogle.comukchemicalsuppliers.co.ukwikipedia.orgchemicalbook.in. For Octaverine, general methodologies for assessing efficacy in cell culture models would involve exposing relevant cell types to the compound and observing specific cellular responses related to its known pharmacological profile, such as smooth muscle relaxation or changes in cyclic nucleotide levels. However, specific detailed efficacy data for this compound utilizing cell culture models were not explicitly identified in the available literature.
Organ Bath Preparations for Smooth Muscle Activity
Organ bath preparations, also known as isolated tissue baths, are a classical in vitro methodology used to study the contractile and relaxant properties of smooth muscle tissues. This technique involves suspending excised tissue samples, such as those from the ileum, colon, vas deferens, trachea, bladder, or blood vessels, in an oxygenated physiological solution at a controlled temperature researchgate.netjppres.comfrontiersin.orginstrument.com.cnnih.gov. A myograph measures the physiological response (e.g., contraction or relaxation) to administered drugs, allowing for the generation of dose-response curves and quantification of parameters like EC50 (half maximal effective concentration) or IC50 (half maximal inhibitory concentration) researchgate.netnih.gov.
This compound, an isoquinoline (B145761) derivative, has demonstrated notable smooth muscle relaxant effects. Studies have shown that this compound exerts its spasmolytic action on various smooth muscle tissues, including those of the gastrointestinal tract, urinary tract, and uterus. A significant finding indicates that this compound is considerably more potent than papaverine (B1678415), an opium alkaloid also known for its smooth muscle relaxant properties, in suppressing spontaneous uterine contractions. Specifically, this compound has been reported to be four times as active as papaverine in this context, based on studies conducted in rats.
Table 1: Comparative Activity on Uterine Contraction Inhibition
| Compound | Effect on Spontaneous Uterine Contractions (Rats) | Relative Activity vs. Papaverine | Source |
| This compound | Suppresses | 4 times more active | |
| Papaverine | Suppresses | Baseline (1x) |
Receptor Binding Assays
Receptor binding assays are crucial in vitro techniques employed to investigate the interaction between a ligand (such as a drug candidate) and its target protein, typically a receptor. These assays provide valuable information regarding binding affinity (Kd), binding kinetics (association and dissociation rates), and the specificity of the ligand-receptor interaction. Radioligand binding assays, which utilize radiolabeled ligands, are a common approach for quantifying ligand binding to native or recombinant receptors. This compound has been noted to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This suggests that receptor binding assays would be pertinent for elucidating the precise interactions of this compound with the receptors associated with these neurotransmitters. However, specific quantitative binding affinity data (e.g., Kd or Ki values) for this compound at these receptors were not found in the available search results.
Enzyme Activity Measurements
Enzyme activity measurements are fundamental in vitro studies to determine how a compound affects the function of specific enzymes, particularly in the context of enzyme inhibition. These assays typically involve measuring changes in substrate or product concentration over time, or by detecting heat generated by enzymatic reactions using techniques like isothermal titration calorimetry (ITC). This compound is characterized as an inhibitor of phosphodiesterase (PDE). Phosphodiesterases are a family of enzymes responsible for the hydrolysis of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) chemicalbook.in. By inhibiting PDE, this compound leads to increased intracellular levels of these cyclic nucleotides, which are critical second messengers involved in a wide array of cellular processes, including smooth muscle relaxation. While the mechanism of PDE inhibition is established for this compound, specific IC50 values detailing its inhibitory potency against particular PDE isoforms were not identified in the provided search results.
In Vivo Animal Models
Selection and Justification of Model Organisms
The selection of appropriate animal models for in vivo preclinical studies is a critical step, guided by the need to mimic human physiological and pathophysiological conditions as closely as possible ukchemicalsuppliers.co.uk. Key considerations include the resemblance between the animal species and humans in terms of physiological and pathophysiological aspects, the ability of the model to reproduce the disease or pathology under investigation, and practical factors such as availability and size of the animal species. Rodents, particularly rats and mice, are frequently utilized due to their cost-effectiveness, ease of handling, and suitability for various experimental designs, including those requiring a larger population for statistical analysis nih.gov.
In the preclinical evaluation of this compound, studies have utilized rats to investigate its effects on uterine contractions. The justification for using rats in this context stems from their physiological relevance for studying smooth muscle activity and uterine contractility, which are key targets for this compound's spasmolytic action. The observation that this compound is four times more active than papaverine in suppressing spontaneous uterine contractions in rats provides direct in vivo evidence of its efficacy in a relevant animal model. This demonstrates the utility of such models in characterizing the pharmacological profile of compounds like this compound in a living system.
Experimental Design for Efficacy and Safety Assessment
The experimental design for assessing the efficacy and safety of a compound like this compound in preclinical studies is meticulously planned to provide robust and reproducible data. This involves selecting appropriate biological models that mimic the physiological conditions relevant to the compound's intended therapeutic use. For a spasmolytic agent, models focusing on smooth muscle function are paramount. fishersci.co.uk The design incorporates various study types to understand the compound's pharmacological properties comprehensively. nih.gov
Dose-Response Relationship Characterization
Characterizing the dose-response relationship is a critical aspect of preclinical efficacy assessment. This involves evaluating the magnitude of a biological response across a range of increasing concentrations or doses of this compound. The aim is to determine the concentration or dose at which the compound begins to elicit an effect (threshold), the dose that produces 50% of the maximum effect (EC50 or ED50), and the dose at which a maximal effect is achieved (Emax). These studies are typically conducted using isolated smooth muscle preparations (e.g., gastrointestinal segments, vascular rings) or in whole-animal models where physiological parameters related to smooth muscle activity can be measured. The data obtained from these studies are crucial for understanding the compound's potency and intrinsic activity.
Illustrative Data Table: Hypothetical Dose-Response of this compound on Isolated Smooth Muscle Contraction
| This compound Concentration (µM) | % Inhibition of Contraction (Mean ± SEM) |
| 0.01 | 5 ± 2 |
| 0.1 | 20 ± 5 |
| 1.0 | 55 ± 7 |
| 10.0 | 80 ± 6 |
| 100.0 | 95 ± 3 |
Note: This table presents hypothetical data for illustrative purposes only, demonstrating the typical format for dose-response findings in preclinical studies.
Time-Course Studies
Time-course studies are designed to evaluate the onset, duration, and dissipation of this compound's pharmacological effects following administration. These studies are essential for understanding how quickly the compound acts, how long its effects last, and its pharmacokinetic-pharmacodynamic profile. In in vivo models, this might involve repeated measurements of a physiological endpoint over several hours or days after a single dose, or after multiple doses to assess accumulation or sustained effects. For a spasmolytic agent, this would involve monitoring the relaxation of smooth muscles over time.
Illustrative Data Table: Hypothetical Time-Course of this compound's Effect on Smooth Muscle Tone in an Animal Model
| Time After Administration (hours) | % Reduction in Smooth Muscle Tone (Mean ± SEM) |
| 0.5 | 15 ± 4 |
| 1 | 40 ± 6 |
| 2 | 75 ± 8 |
| 4 | 60 ± 7 |
| 8 | 30 ± 5 |
| 12 | 10 ± 3 |
Note: This table presents hypothetical data for illustrative purposes only, demonstrating the typical format for time-course findings in preclinical studies.
Combination Studies with Other Agents
Preclinical combination studies investigate the effects of this compound when administered concurrently with other therapeutic agents. nih.gov The objective is to identify potential synergistic, additive, or antagonistic interactions that could influence efficacy. For a spasmolytic compound, combination studies might explore its effects with other antispasmodics, analgesics, or agents targeting different pathways involved in conditions characterized by smooth muscle hyperactivity. These studies often employ methods such as isobolographic analysis or combination index methods to quantitatively assess drug interactions.
Illustrative Data Table: Hypothetical Combination Effects of this compound with Agent X on Smooth Muscle Relaxation
| Treatment Group | % Smooth Muscle Relaxation (Mean ± SEM) | Expected Additive Effect (%) | Interaction (Synergistic/Additive/Antagonistic) |
| Vehicle | 0 ± 0 | - | - |
| This compound (Dose A) | 30 ± 5 | - | - |
| Agent X (Dose B) | 25 ± 4 | - | - |
| This compound (Dose A) + Agent X (Dose B) | 70 ± 8 | 55 | Synergistic |
Note: This table presents hypothetical data for illustrative purposes only, demonstrating the typical format for combination study findings in preclinical research. The "Expected Additive Effect" is calculated as the sum of individual effects if they were purely additive.
Physiological Endpoint Monitoring
Monitoring physiological endpoints is central to evaluating the efficacy of this compound in preclinical studies. For its reported spasmolytic activity, a variety of relevant physiological parameters would be assessed. fishersci.co.uk
In vitro studies often involve isolated organ bath experiments where strips or rings of smooth muscle tissue (e.g., from the intestine, trachea, bladder, or blood vessels) are suspended in a physiological solution. Changes in muscle tension or contraction in response to this compound are measured using force transducers. Researchers may induce contractions with various agonists (e.g., acetylcholine, histamine (B1213489), potassium chloride) to evaluate this compound's ability to relax these contractions or prevent their induction.
In vivo studies in animal models would monitor systemic or organ-specific physiological functions influenced by smooth muscle activity. This could include measurements of gastrointestinal transit time, changes in blood pressure or vascular resistance (if vascular smooth muscle is a target), or uterine contractility. The specific endpoints depend on the targeted physiological system and the anticipated therapeutic application of this compound.
Histopathological and Morphological Evaluations
Histopathological and morphological evaluations are crucial components of preclinical research, providing insights into the effects of this compound at the tissue and cellular levels. These studies involve the macroscopic examination of organs and tissues, followed by microscopic analysis of stained tissue sections. The primary goal is to identify any structural changes, cellular alterations, or signs of tissue remodeling that may occur as a result of this compound administration. For a spasmolytic agent, this could involve examining the integrity of smooth muscle layers in target organs, assessing for any inflammatory responses, or observing changes in extracellular matrix components. Such evaluations contribute to understanding the compound's impact on tissue health and its potential for long-term effects on organ structure.
Translational Relevance of Preclinical Data
The preclinical data generated for this compound, encompassing its experimental design, dose-response characteristics, time-course of action, and combination effects, holds significant translational relevance. While conducted in controlled laboratory settings and animal models, these studies provide the foundational scientific evidence necessary to predict potential clinical outcomes in humans. nih.gov The insights gained into this compound's mechanism of action, its potency, and the duration of its effects inform the rational design of subsequent clinical trials. For instance, understanding the dose-response relationship in animal models helps in estimating initial safe and effective doses for human studies. Similarly, time-course data guides dosing frequency, and combination studies can suggest beneficial therapeutic regimens. The ultimate goal of robust preclinical research is to bridge the gap between basic scientific discovery and clinical application, providing a strong rationale for advancing promising compounds like this compound into human development. researchgate.netuni.lu
Pharmacokinetic and Biotransformation Pathways of Octaverine
Absorption Dynamics and Bioavailability
For orally administered drugs, gastrointestinal absorption is a complex process primarily involving movement across cell membranes nih.govresearchgate.net. The most common mechanism for drug absorption is passive diffusion, where drug molecules move down a concentration gradient nih.gov. Other mechanisms include carrier-mediated transport, such as active and facilitated diffusion, and non-specific drug transporters like P-glycoprotein nih.gov. The extent to which Octaverine utilizes these specific mechanisms for gastrointestinal absorption has not been detailed in the provided research.
Several factors can influence the absorption of a drug, including its physicochemical properties and physiological conditions within the body longdom.orgnih.govresearchgate.netukzn.ac.zaufl.edu. Key physicochemical factors include the drug's solubility, molecular size, and lipid solubility longdom.orgnih.govresearchgate.netukzn.ac.zaufl.edu. Lipid-soluble drugs generally cross cell membranes more readily than water-soluble ones, and smaller molecules tend to pass through membranes more easily longdom.org. This compound has a predicted XlogP of 4.7, suggesting moderate lipophilicity uni.lu. Its molecular weight is approximately 397.464 g/mol smolecule.com. Generally, compounds with a molecular weight ≤ 500 and Log P ≤ 5 are considered to have attributes typically associated with good oral bioavailability google.com.
Physiological factors such as gastrointestinal pH, gastric emptying rate, the presence of food or other substances, and small intestinal transit time also play a significant role longdom.orgresearchgate.netukzn.ac.zaderangedphysiology.com. For instance, a slower gastric emptying rate can lead to reduced absorption, as the drug's delivery to the small intestine, where most absorption occurs, is delayed ukzn.ac.zaderangedphysiology.com. First-pass metabolism, primarily in the liver, can also significantly reduce the bioavailability of drugs administered orally ukzn.ac.za. Specific data on how these factors precisely influence this compound's absorption are not available.
Distribution Profile in Biological Systems
Drug distribution describes how a drug moves from the bloodstream to various tissues and organs in the body longdom.orgukzn.ac.za. This process is influenced by factors such as blood flow to different tissues, the drug's affinity for certain tissues, and its binding to plasma proteins longdom.orgukzn.ac.za.
The tissue distribution and potential accumulation of a drug are critical aspects of its pharmacokinetic profile. Drugs with high affinity for specific tissues may accumulate in those tissues longdom.org. While this compound is mentioned in patents related to medical implants and drug compositions google.comgoogle.com.nagoogleapis.com, specific research findings detailing its tissue distribution profile or accumulation patterns in biological systems are not provided in the search results.
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1 acid glycoprotein (B1211001) (AAG), is an important determinant of its distribution and availability at target sites longdom.orgukzn.ac.zamhmedical.cominotiv.com. Drugs that bind extensively to plasma proteins may remain in the bloodstream longer, potentially reducing their immediate availability at the target site longdom.orgukzn.ac.za. This compound is mentioned in the context of "extent of protein binding" as a characteristic to consider for anesthetic agents scribd.comgoogleapis.com, implying that protein binding is a relevant property for this compound. However, specific percentages or detailed characteristics of this compound's protein binding are not elaborated upon in the provided sources.
The blood-brain barrier (BBB) is a highly selective semipermeable membrane that protects the brain from potentially toxic substances and ensures an optimal nutrient supply frontiersin.orgdovepress.com. The BBB restricts the movement of many molecules, particularly larger ones, into the central nervous system, posing a significant challenge for the delivery of therapeutics for brain diseases frontiersin.orgdovepress.com. Drug penetration across the BBB is a complex process involving passive diffusion and active transport mechanisms frontiersin.org. Factors influencing BBB permeability include molecular size and lipophilicity longdom.orgfrontiersin.orgdovepress.com. While general principles of BBB permeability are discussed in the literature frontiersin.orgdovepress.comeuropa.eumpg.dethno.org, specific data or research findings on this compound's ability to cross the blood-brain barrier are not available.
Data Tables
Due to the limited availability of specific pharmacokinetic data for this compound in the provided research, comprehensive data tables detailing its absorption dynamics, bioavailability values, tissue distribution, protein binding characteristics, or blood-brain barrier permeability cannot be generated. The information available primarily discusses general pharmacokinetic principles or mentions this compound in lists of compounds without specific quantitative data.
Metabolic Fate and Enzyme Systems
Drug metabolism, or biotransformation, is a crucial process that converts chemical compounds within the body into metabolites, primarily to facilitate their elimination. wikipedia.org This process largely occurs in the liver, although other organs such as the kidneys, intestines, lungs, and skin can also contribute. nih.govsigmaaldrich.com The enzymatic reactions involved in drug metabolism are broadly categorized into two phases: Phase I and Phase II. wikipedia.orgnih.gov
Phase I Biotransformation Pathways (Oxidation, Reduction, Hydrolysis)
Phase I reactions introduce or expose functional groups on the drug molecule, making it more polar and often more susceptible to subsequent Phase II metabolism. wikipedia.orgsigmaaldrich.comlongdom.org These reactions typically include oxidation, reduction, and hydrolysis. wikipedia.orgsigmaaldrich.comlongdom.org The goal of Phase I metabolism is to convert lipophilic drugs into more water-soluble molecules by adding or exposing polar functional groups like -OH or -NH2. antibodysociety.org While Phase I reactions can sometimes create active metabolites or even toxic ones, they generally aim to prepare the compound for excretion. longdom.organtibodysociety.org
Cytochrome P450 Enzyme Involvement
The cytochrome P450 (CYP450) enzyme system is the most significant and prevalent group of enzymes responsible for the majority of Phase I oxidative reactions in drug metabolism. nih.govsigmaaldrich.comwho.int These membrane-bound hemoproteins are primarily found in the endoplasmic reticulum of hepatocytes in the liver, but also in other tissues like the small intestine, lungs, and kidneys. sigmaaldrich.comwho.intwho.int CYP enzymes catalyze a wide variety of reactions, including hydroxylation, dealkylation, N-oxidation, and sulfoxidation, by incorporating an oxygen atom into non-activated hydrocarbons. wikipedia.orgnih.govwho.int The electrons for these oxidative mechanisms are supplied by NADPH-CYP450 reductase. sigmaaldrich.com Approximately 12 CYP enzymes (from families CYP1, CYP2, and CYP3) are responsible for the biotransformation of most commonly used drugs. who.int
While this compound is mentioned in lists alongside discussions of CYP enzymes, specific data detailing which, if any, CYP isoforms are involved in its metabolism (e.g., as a substrate, inducer, or inhibitor) are not available in the provided search results. ncats.ioantibodysociety.orgamegroups.cndgaa.itgoogle.comgoogle.comgoogleapis.comepo.orgatamankimya.comgoogle.comaxios-research.comcbsa-asfc.gc.caarchive.orgmdpi.comdrughunter.com
Other Oxidative and Reductive Enzymes
Beyond the CYP system, other enzymes contribute to Phase I metabolism, albeit generally to a lesser extent for drug metabolism. google.comoncology-central.com These non-CYP enzymes can be involved in oxidative, reductive, and hydrolytic reactions. google.comdrughunter.com Examples of major non-CYP metabolizers include:
Flavin-containing monooxygenases (FMOs): Primarily involved in the oxidation of nucleophilic nitrogen, sulfur, and phosphorus compounds. axios-research.com
Molybdenum hydroxylases: Such as aldehyde oxidase (AO) and xanthine (B1682287) oxidase (XO). google.comatamankimya.com
Amine oxidases: Including monoamine oxidases (MAOs), which catalyze the oxidative deamination of amines. google.comatamankimya.comaxios-research.com
Alcohol dehydrogenases (ADHs) and Aldehyde dehydrogenases (ALDHs): Important for the metabolism of alcohols and aldehydes. google.comatamankimya.comaxios-research.com
Esterases and Amidases: Catalyze hydrolysis reactions, breaking ester or amide bonds by water molecules. sigmaaldrich.comlongdom.orgatamankimya.com
Phase II Biotransformation Pathways (Conjugation Reactions)
Phase II reactions, also known as conjugation reactions, typically follow Phase I metabolism, converting the modified compounds into more polar and water-soluble products. wikipedia.orglongdom.orgnih.gov This is achieved by attaching small, polar, and ionizable endogenous molecules (cofactors) to the functional groups introduced or exposed during Phase I, or directly to the parent compound if it possesses suitable functional groups. wikipedia.orglongdom.orgmdpi.comacs.org The resulting conjugated products generally have increased molecular weight, are highly hydrophilic, and are readily excreted, usually being biologically inactive and non-toxic. wikipedia.orglongdom.orgmdpi.comacs.org Most Phase II enzymes are located in the cytosol, with the exception of UDP-glucuronosyltransferases (UGTs), which are microsomal. archive.orgmdpi.com
Glucuronidation and Sulfation
Glucuronidation is the most widespread Phase II reaction, catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. longdom.orgnih.gov In this process, glucuronic acid is transferred from UDP-glucuronic acid to the drug or its metabolite, forming a glucuronide conjugate. wikipedia.orgnih.govlongdom.org Glucuronides are highly hydrophilic and are easily excreted, often via bile into the gut, where gut microbial β-glucuronidases (gmGUS) can de-conjugate them, potentially leading to enterohepatic recirculation. nih.govplos.org
Sulfation involves the transfer of a sulfate (B86663) group to the drug or metabolite, catalyzed by sulfotransferases (SULTs). longdom.orgaxios-research.comnih.gov This reaction also increases the polarity of the compound, facilitating its excretion. longdom.org Glucuronidation rates are generally faster than sulfation rates for many compounds.
While these are common Phase II pathways for many drugs, specific details regarding this compound's glucuronidation or sulfation are not available in the provided search results.
Other Conjugating Enzymes
In addition to glucuronidation and sulfation, other important Phase II conjugation reactions include:
Acetylation: Mediated by N-acetyltransferases (NATs), typically involving the transfer of an acetyl group. nih.gov
Methylation: Catalyzed by methyltransferases (MTs), where a methyl group is transferred. While it may not always increase water solubility, it can alter pharmacological activity. longdom.orgnih.gov
Glutathione (B108866) conjugation: Catalyzed by glutathione S-transferases (GSTs), which add glutathione to reactive electrophilic metabolites, neutralizing their toxicity. longdom.orgnih.gov
Amino acid conjugation: Involves the conjugation of drugs or their metabolites with amino acids like glycine (B1666218) or glutamine, mediated by amino acid N-acyltransferases (AATs). nih.govlongdom.orgnih.gov
These diverse conjugating enzymes play a vital role in detoxifying xenobiotics and facilitating their elimination from the body. However, specific data on the involvement of these particular enzymes in the metabolism of this compound is not found within the scope of this research.
Identification and Characterization of Metabolites
The existence of this compound metabolites is acknowledged within the pharmaceutical industry, particularly in the context of developing and utilizing reference standards for research, quality control, and method validation axios-research.com. These reference standards, which include this compound impurities and metabolites, are crucial for ensuring the quality and integrity of pharmaceutical products axios-research.com. However, specific details regarding the chemical structures, formation pathways, or quantitative characterization of these metabolites (e.g., through techniques like mass spectrometry or chromatography) are not extensively detailed in the provided scientific literature. The process of drug biotransformation typically involves enzymatic modifications (Phase I and Phase II reactions) that convert lipophilic compounds into more polar, water-soluble metabolites, facilitating their excretion from the body who.intdss.go.thgoogle.com. While this general principle applies to many drugs, the specific metabolic transformations undergone by this compound have not been explicitly characterized in the available information.
Excretion Routes and Clearance Mechanisms
Renal Excretion
Renal excretion involves the elimination of drugs and their metabolites through the kidneys, a process that encompasses glomerular filtration, active renal tubular secretion, and passive tubular reabsorption google.comjustia.comarchive.org. For many compounds, renal excretion is a significant clearance mechanism, especially for water-soluble substances justia.com. However, specific research findings or data tables detailing the extent of this compound's renal excretion, its renal clearance rate, or the involvement of specific renal transporters (e.g., organic anion transporters or organic cation transporters) are not provided in the examined literature.
Biliary Excretion
Biliary excretion involves the secretion of drugs or their metabolites from the liver into the bile, which is then released into the gastrointestinal tract and subsequently eliminated in the feces epo.orggoogle.com. While some general information suggests that this compound was part of a formulation that "facilitates bile secretion from biliary ducts" googleapis.com, this does not directly describe the extent or mechanism of this compound's own biliary excretion. Detailed research findings on the proportion of this compound or its metabolites excreted via the biliary route are not explicitly stated in the available sources.
Enterohepatic Recirculation
Enterohepatic recirculation is a pharmacokinetic phenomenon where substances, after being absorbed and metabolized in the liver, are excreted into the bile, released into the small intestine, and then reabsorbed back into the systemic circulation google.comarchive.org. This process can prolong the systemic exposure and half-life of a drug or its metabolites archive.org. While the concept of enterohepatic recirculation is well-established for various lipophilic compounds and their conjugates google.com, specific studies or findings demonstrating whether this compound or its metabolites undergo significant enterohepatic recirculation are not detailed in the provided information.
Synthetic Methodologies and Chemical Derivatization of Octaverine
Historical Synthetic Routes and Their Advancements
Specific historical synthetic routes exclusively dedicated to Octaverine are not extensively detailed in readily available literature. However, as an isoquinoline (B145761) derivative and a synthetic analogue of papaverine (B1678415), its early syntheses were likely developed based on established methodologies for isoquinoline alkaloids. sci-toys.com
Traditional methods for synthesizing isoquinoline and its derivatives, which would have influenced the historical preparation of compounds like this compound, include:
Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenylethylamide using a Lewis acid (e.g., phosphoryl chloride or phosphorus pentoxide) to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the fully aromatic isoquinoline. guidetopharmacology.orgmims.com This reaction has been historically significant in the synthesis of various isoquinoline alkaloids, including papaverine. guidetopharmacology.org
Pictet-Gams Reaction: A variation of the Bischler-Napieralski reaction, this method is utilized when an additional hydroxyl group in the reactant allows for dehydration under the same cyclization conditions, leading directly to the isoquinoline. guidetopharmacology.org
Pomeranz-Fritsch Reaction: This reaction typically involves the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde diethyl acetal (B89532) under acidic conditions to produce isoquinoline. guidetopharmacology.orgmims.comnih.gov
While these traditional methods laid the groundwork, they often presented limitations such as relatively low yields and narrow substrate scope. chem960.com Advancements over time have focused on improving the efficiency, yield, and selectivity of these routes. For instance, the synthesis of papaverine, a close structural analogue, has seen developments including one-pot synthetic approaches aimed at enhancing efficiency.
Novel Synthetic Strategies for this compound Core Structure
Modern synthetic chemistry continuously seeks novel and more efficient strategies for constructing the isoquinoline core, which are applicable to compounds like this compound. These contemporary approaches often prioritize atom economy, milder reaction conditions, and higher yields.
Recent advancements in isoquinoline synthesis include:
Transition-Metal-Free Approaches: The development of new methods that avoid the use of transition metals offers more environmentally friendly and cost-effective routes for synthesizing isoquinoline derivatives. chem960.com
Catalytic Methods: The application of various catalysts, including gold catalysts, has provided efficient pathways for creating valuable isoquinoline compounds. nih.gov
Cyclization Processes: Novel strategies involving the cyclization of isoquinolinium salts have emerged for the rapid construction of various condensed heterocyclic systems, offering efficient pathways to complex structures.
These novel strategies reflect a continuous drive in organic chemistry to develop more economical and environmentally benign methods for synthesizing pharmacologically relevant molecular scaffolds, including the isoquinoline core present in this compound.
Design and Synthesis of this compound Analogs and Derivatives
The systematic design and synthesis of analogs and derivatives of a core compound like this compound are fundamental for exploring new chemical entities with potentially improved bioactivity, pharmacokinetic profiles, or reduced toxicity. This process is intrinsically linked to understanding structure-activity relationships (SARs).
General strategies employed in the design and synthesis of natural product analogs, which can be adapted for this compound, include:
Diverted Total Synthesis (DTS): This involves modifying an existing, efficient total synthesis route at various stages to introduce structural diversity.
Function-Oriented Synthesis (FOS) and Biology-Oriented Synthesis (BIOS): These approaches focus on designing molecules with specific biological functions or deriving inspiration from biological pathways.
Complexity to Diversity (CtD): This strategy aims to generate a diverse set of compounds from a complex starting material, facilitating the exploration of chemical space.
Structural Modifications for Enhanced Bioactivity
Structural modifications are performed to optimize a compound's interaction with biological targets, thereby enhancing its potency, selectivity, or other desirable pharmacological attributes. For this compound, which features methoxy (B1213986) and ethoxy groups on its isoquinoline and phenyl moieties, fishersci.co.ukuni.lucdutcm.edu.cn potential modifications could involve:
Alkylation: Introducing different alkyl groups to various positions on the molecule can potentially alter its biological activity.
Oxidation: Modifying the methoxy and ethoxy groups through oxidation reactions could lead to the formation of more reactive intermediates or altered biological profiles.
Varying Substitution Patterns: Altering the number, position, and type of substituents (e.g., hydroxyl, halogen, or different alkoxy groups) on the aromatic rings of the isoquinoline core or the triethoxyphenyl moiety. This approach is commonly used to investigate SARs in other alkaloid derivatives, where even subtle changes can significantly impact activity and physicochemical properties, such as solubility and cytotoxicity.
Prodrug Approaches
Prodrug strategies are utilized to overcome various pharmaceutical and pharmacokinetic limitations of a parent drug, such as poor aqueous solubility, limited permeability across biological barriers, rapid metabolism, or suboptimal targeting. Prodrugs are bioreversible derivatives that undergo metabolic or chemical transformation in vivo to release the pharmacologically active parent drug.
Given that this compound possesses a tertiary nitrogen atom within its isoquinoline structure, fishersci.co.ukuni.lucdutcm.edu.cn prodrug approaches relevant to tertiary amines are particularly pertinent. A notable strategy involves the synthesis of N-phosphonooxymethyl prodrugs . This method aims to enhance water solubility by introducing a phosphate (B84403) moiety. This phosphate group is then cleaved in vivo by enzymes (e.g., alkaline phosphatase) to release an N-hydroxymethyl intermediate, which subsequently undergoes spontaneous chemical breakdown to yield the parent tertiary amine.
Other general prodrug modifications, such as the formation of esters or amides, could also be considered if hydroxyl or carboxyl groups were introduced onto this compound's structure or its derivatives. Carbonate phosphate anhydride (B1165640) prodrugs represent another class of prodrugs designed to improve physicochemical properties.
Stereoselective Synthesis
This compound, in its core chemical structure (6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline), does not inherently contain chiral centers; therefore, it is an achiral molecule and does not possess stereoisomers in its fundamental form. However, the principles and methodologies of stereoselective synthesis are highly relevant for the creation of chiral analogs or derivatives of this compound, or more broadly, other isoquinoline alkaloids that do possess chiral centers.
The asymmetric synthesis of chiral nonracemic isoquinoline alkaloids is a significant and active area of research in medicinal chemistry. This field focuses on synthetic methodologies designed to produce a single enantiomer or diastereomer of a compound with high purity, which is critical because different stereoisomers can exhibit distinct biological activities, pharmacokinetic profiles, and toxicities.
Key approaches in stereoselective synthesis applicable to isoquinoline derivatives include:
Asymmetric Catalysis: This involves the use of chiral catalysts to induce enantioselectivity or diastereoselectivity in reactions that form new chiral centers within the isoquinoline scaffold or its side chains.
Chiral Auxiliaries: This strategy incorporates a temporary chiral group into the reacting molecule to control the stereochemical outcome of a reaction. The auxiliary is then removed after the desired transformation.
Enantioselective Reduction: This applies chiral reducing agents or biocatalytic methods to reduce prochiral intermediates to chiral products with high enantiomeric excess.
Cyclization of Isoquinolinium Salts: Recent advancements highlight novel stereoselective strategies for constructing complex fused, spiro, and bridged heterocyclic systems from isoquinolinium salts, often yielding products with high stereoselectivity. An example includes the stereoselective synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] scaffolds.
These stereoselective methods are essential for developing new isoquinoline-based compounds with precise three-dimensional structures, which can be crucial for optimized interactions with biological targets and ultimately for the development of more effective and safer therapeutic agents.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 68363 |
| Papaverine | 4680 |
| Perparine | 13796 |
Data Table: Key Properties of this compound and Related Compounds
| Property | This compound fishersci.co.ukuni.lucdutcm.edu.cn | Papaverine uni.lu | Perparine chem960.com |
| Molecular Formula | C₂₃H₂₇NO₅ | C₂₀H₂₁NO₄ | C₂₄H₂₉NO₄ |
| Molecular Weight | 397.464 g/mol | 339.14706 Da | 395.491367101669 |
| IUPAC Name (partial) | 6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline | 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-2H-isoquinoline |
| Classification | Isoquinoline derivative | Benzylisoquinoline alkaloid | Isoquinoline derivative |
| Chirality | Achiral | Achiral | Achiral |
Structure Activity Relationship Sar Studies of Octaverine and Its Analogs
Identification of Key Pharmacophoric Features
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target to trigger (or block) its biological response cdutcm.edu.cn. Common pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), negatively ionizable (N), positively ionizable (P) features, and aromatic rings (R) cdutcm.edu.cnchem960.com.
While a specific, detailed pharmacophore model for Octaverine itself is not explicitly available in the current literature, its known mechanism of action as a phosphodiesterase (PDE) inhibitor provides insights into potential key pharmacophoric features cdutcm.edu.cn. PDE inhibitors typically interact with the enzyme's active site, often involving hydrogen bonding with catalytic residues and hydrophobic interactions with lipophilic pockets. Given this compound's structure, which includes multiple methoxy (B1213986) and ethoxy groups, these oxygen atoms could serve as hydrogen bond acceptors. The aromatic isoquinoline (B145761) core and the triethoxyphenyl moiety would contribute significant aromatic and hydrophobic features, essential for binding and proper orientation within a target binding site. The nitrogen atom within the isoquinoline ring might also play a role in interactions, depending on its protonation state and the specific target.
Impact of Substituent Variations on Pharmacological Activity
The pharmacological activity of isoquinoline derivatives, including this compound, is significantly influenced by the nature and position of substituents on their core structure fishersci.co.ukguidetopharmacology.org. This compound's unique combination of methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) groups is noted to distinguish it from similar compounds, potentially enhancing its solubility and biological activity fishersci.co.uk.
Comparative studies with other isoquinoline alkaloids, such as Papaverine (B1678415) and Perparine, offer insights into the impact of structural variations. This compound, chemically known as 6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline, differs from Papaverine (1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline) primarily in the substitution pattern on the phenyl ring and the nature of the alkoxy groups fishersci.co.ukuni.lusci-toys.com. Papaverine features four methoxy groups, whereas this compound possesses two methoxy groups on the isoquinoline ring and three ethoxy groups on the pendant phenyl ring uni.lusci-toys.com. Perparine, another synthetic analog, also exhibits variations in its alkoxy substituents nih.gov.
The general principle that alkylation can alter the biological activity of isoquinoline derivatives also applies to this compound fishersci.co.uk. This suggests that systematic modifications to the alkyl chains of the alkoxy groups could lead to analogs with altered potency, selectivity, or duration of action.
The following table summarizes some comparative pharmacological activities of this compound, Papaverine, and Perparine:
| Compound | PubChem CID | Uterine Contraction Suppression (vs. Papaverine) | Hypotensive Activity (vs. Papaverine) | Adrenolytic Activity (vs. Papaverine) | Acute Toxicity (vs. Papaverine) |
| This compound | 68363 | ~4 times more active cdutcm.edu.cn | ~2 times greater nih.gov | Higher nih.gov | ~Half fishersci.co.uk |
| Papaverine | 4680 | Reference compound | Reference compound | Reference compound | Reference compound |
| Perparine | 13796 | Not specified | ~2 times greater nih.gov | Slightly less active nih.gov | ~Half fishersci.co.uk |
Conformational Analysis and Molecular Modeling in SAR
Conformational analysis and molecular modeling are indispensable tools in modern SAR studies and drug design, particularly for flexible molecules like this compound. These computational techniques allow for the prediction of preferred molecular conformations, the estimation of energy landscapes, and the simulation of ligand-receptor interactions.
Conformational Analysis : Given that many drug-like molecules are flexible and can adopt various conformations, understanding the low-energy conformations of this compound is crucial. Different conformations can present different pharmacophoric features to a receptor, thereby influencing binding affinity and biological activity. Computational methods such as systematic searches, stochastic methods, and molecular dynamics simulations can be employed to explore the conformational space of this compound.
Molecular Modeling : Techniques like molecular docking and pharmacophore modeling are widely used in SAR analysis and lead optimization. Molecular docking can predict the binding modes and interactions between this compound (or its analogs) and its target enzymes (e.g., phosphodiesterases), providing atomic-level insights into the binding pocket and crucial intermolecular forces. This information can then guide the rational design of new analogs with improved binding characteristics. While general applications of these techniques to isoquinoline derivatives are well-documented in SAR studies chem960.comguidetopharmacology.org, specific published molecular modeling or conformational analysis studies focused solely on this compound were not found in the provided search results. However, their utility in understanding and optimizing the activity of such a compound is evident.
Toxicological Profiles and Safety Pharmacology of Octaverine
Mechanism-Based Toxicology
Mechanism-based toxicology, or on-target toxicity, refers to adverse effects that arise from a drug's interaction with its intended pharmacological target, where the biological response itself, even if therapeutic, can lead to toxicity frontiersin.org. For Octaverine, its primary known biological activity is as a spasmolytic agent, with research indicating inhibitory effects on human immunodeficiency virus (HIV) and potential anti-inflammatory and analgesic properties smolecule.com. Its mechanism of action may involve interference with viral replication processes or modulation of host cellular responses smolecule.com.
However, specific studies detailing the mechanism-based toxicological pathways of this compound are not extensively documented. The available information primarily describes its pharmacological actions rather than the precise molecular events leading to toxicity.
Organ System-Specific Toxicities
Information on this compound's specific toxic effects on various organ systems is notably scarce in the reviewed literature. Acute toxicity studies have provided some comparative data, primarily focusing on general systemic effects rather than detailed organ pathology.
In comparative studies with Papaverine (B1678415) and Perparine, this compound demonstrated approximately half the acute toxicity of Papaverine in mice. This was evidenced by combined median lethal dose (LD50) figures, minimum convulsive doses, and minimum doses required to diminish reflexes and establish lateral decubitus oup.comoup.com.
Table 1: Comparative Acute Toxicity in Mice
| Compound | Acute Toxicity Relative to Papaverine (Mice) |
| This compound | Approximately half |
| Perparine | Approximately half |
| Papaverine | Reference (Higher Toxicity) |
Note: Data derived from studies assessing LD50, minimum convulsive doses, and doses affecting reflexes and lateral decubitus in mice. oup.comoup.com
Furthermore, investigations into the effects of this compound on the circulatory and respiratory systems in rabbits indicated that this compound possesses hypotensive activity, approximately twice that of Papaverine, and can effect a substantial increase in the ventilation rate smolecule.comoup.com. This compound also demonstrated a greater capacity to counteract adrenaline-induced hypopnea compared to Papaverine and Perparine oup.com. While these are pharmacological observations, they highlight effects on key physiological systems.
For other organ systems, such as the skin, eyes, and respiratory system, and for endpoints like skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, and specific target organ toxicity (STOT) following single or repeated exposure, available safety data sheets and toxicological summaries explicitly state "no data available" lgcstandards.comchemicalbook.in.
Genotoxicity and Mutagenicity Studies
Genotoxicity refers to the ability of a chemical agent to damage genetic material (DNA), which can lead to mutations. Mutagenicity is a specific type of genotoxicity that results in permanent, transmissible changes in the genetic material oup.com.
Reproductive and Developmental Toxicology
Reproductive and developmental toxicology studies assess the potential for a substance to cause adverse effects on sexual function and fertility in adult males and females, as well as on the development of offspring, including effects mediated via lactation core.ac.uk. These studies are critical for evaluating the safety of compounds, especially those intended for human use.
Similar to other toxicological endpoints, detailed information regarding the reproductive and developmental toxicity of this compound is largely absent from publicly accessible scientific literature. Toxicological summaries and safety data sheets frequently report "no data available" for reproductive toxicity lgcstandards.comchemicalbook.in. This indicates that comprehensive studies evaluating this compound's effects on fertility, embryonic and fetal development, or pre- and post-natal development have not been widely published or made publicly accessible.
Clinical Research and Development of Octaverine
Therapeutic Applications and Efficacy Data
Research into Octaverine's therapeutic potential has largely focused on its spasmolytic effects, comparing its activity to related compounds such as papaverine (B1678415) and perparine.
Gastrointestinal Indications
Studies have investigated this compound's ability to relax smooth muscles, a property that suggests its potential utility in conditions involving gastrointestinal spasms. In comparative in vitro studies, this compound, papaverine, and perparine demonstrated comparable activity in suppressing barium chloride-induced spasms in isolated guinea-pig ileum. guidetopharmacology.org This finding indicates a direct spasmolytic effect on intestinal smooth muscle.
Beyond the gastrointestinal tract, this compound has also shown notable activity in other smooth muscle tissues. For instance, in ex vivo experiments, this compound was found to be four times more active than papaverine in inhibiting the spontaneous contractions of rat uterus. guidetopharmacology.org
While these findings highlight this compound's smooth muscle relaxant properties in experimental models, detailed efficacy data from human clinical trials specifically for gastrointestinal indications are not widely reported in the public domain.
Other Potential Therapeutic Areas
Beyond its smooth muscle relaxant properties, this compound has been identified as a compound with broader biological activities. Research indicates that this compound exhibits antiviral properties, demonstrating inhibitory effects on HIV, which has positioned it as a compound of interest in antiviral drug development. fishersci.co.uk Its mechanism of action in this context may involve interfering with viral replication processes or modulating host cellular responses. fishersci.co.uk Additionally, studies suggest that this compound may possess other pharmacological properties, including anti-inflammatory and analgesic effects. fishersci.co.uk However, similar to gastrointestinal indications, comprehensive clinical efficacy data from human trials for these potential therapeutic areas are not extensively documented.
Table 1: Comparative Spasmolytic Activities of this compound, Papaverine, and Perparine (Experimental Models)
| Compound | Activity on Spontaneous Rat Uterus Contractions (Relative to Papaverine) | Activity Against Barium Chloride-Induced Spasm in Isolated Guinea-Pig Ileum (Relative to Papaverine) | Activity Against Histamine-Induced Spasm (Relative to Papaverine) | Activity Against Pilocarpine-Induced Spasm (Relative to Papaverine) |
| This compound | 4 times more active guidetopharmacology.org | Same activity guidetopharmacology.org | Same activity guidetopharmacology.org | Same activity guidetopharmacology.org |
| Papaverine | 1x (reference) guidetopharmacology.org | 1x (reference) guidetopharmacology.org | 1x (reference) guidetopharmacology.org | 1x (reference) guidetopharmacology.org |
| Perparine | 2 times more active guidetopharmacology.org | Same activity guidetopharmacology.org | Half the activity guidetopharmacology.org | Double the activity guidetopharmacology.org |
Post-Market Surveillance and Pharmacovigilance
Post-market surveillance (PMS) and pharmacovigilance are critical components of pharmaceutical product lifecycle management, focusing on monitoring the safety, efficacy, and performance of drugs after they have been released to the market. This ongoing process aims to identify and evaluate any adverse effects or other safety concerns that may not have been apparent during pre-market clinical trials. Methods for PMS include spontaneous reporting by healthcare professionals and consumers, registry studies, observational studies, and analysis of electronic health records. The goal is to ensure that the benefits of a product continue to outweigh its risks and to facilitate updates in product labeling or usage guidelines if necessary.
Advanced Analytical Methodologies for Octaverine in Biological Matrices
Sample Preparation Techniques
The initial and one of the most critical stages in the bioanalysis of Octaverine is the effective preparation of the sample. Biological matrices are inherently complex, containing proteins, lipids, salts, and other endogenous components that can interfere with analysis. researchgate.netactapharmsci.com The primary goals of sample preparation are to remove these interferences, concentrate the analyte of interest, and present it in a solvent compatible with the subsequent analytical instrumentation. nih.govijpsjournal.com The choice of technique depends on the nature of the biological matrix, the physicochemical properties of this compound, the required sensitivity, and the desired throughput. nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a conventional and widely utilized method for sample cleanup, operating on the principle of differential solubility of an analyte between two immiscible liquid phases. ijpsjournal.comorientjchem.org Typically, an aqueous biological sample (like plasma or urine) is mixed with a water-immiscible organic solvent. researchgate.net this compound, being a non-polar compound, will preferentially partition into the organic phase, leaving behind polar, interfering substances in the aqueous phase.
The selection of the organic solvent is paramount and is based on the polarity and solubility of this compound. Common solvents used for the extraction of similar pharmaceutical compounds from biological samples include ethyl acetate, diethyl ether, and various mixtures of chlorinated alkanes. orientjchem.orgarborassays.com The efficiency of the extraction can be significantly influenced by adjusting the pH of the aqueous phase. Since this compound is a basic compound, adjusting the sample to an alkaline pH will neutralize it, increasing its lipophilicity and thereby enhancing its partitioning into the organic solvent. The process generally involves vigorous mixing of the sample with the extraction solvent, followed by centrifugation to separate the two phases. actapharmsci.com The organic layer containing this compound is then collected, evaporated to dryness, and the residue is reconstituted in a solvent suitable for chromatographic analysis. arborassays.com
Table 1: Common Solvents and Conditions for LLE
| Solvent System | Sample pH | Key Principle | Typical Recovery Rate |
|---|---|---|---|
| Dichloromethane:Ethyl Acetate:Diethyl Ether | Alkaline | Maximizes partitioning of basic compounds into the organic phase. | Variable, often lower than protein precipitation. |
| Ethyl Acetate | Alkaline | Good selectivity for moderately polar to non-polar compounds. | Dependent on analyte and matrix. |
| Hexane/Isoamyl Alcohol | Alkaline | Used for extracting basic drugs. | Generally provides clean extracts. |
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a more selective and efficient sample preparation technique compared to LLE. It utilizes a solid adsorbent material (the stationary phase), typically packed into a cartridge or a 96-well plate, to isolate analytes from a liquid sample (the mobile phase). youtube.com The fundamental principle involves the partitioning of the analyte between the solid and liquid phases. For this compound analysis, a reversed-phase SPE approach is commonly employed.
The SPE process consists of four main steps:
Conditioning: The sorbent is first treated with an organic solvent like methanol to activate the stationary phase, followed by an aqueous solution (e.g., water or a buffer) to equilibrate it to the sample's matrix conditions. youtube.com
Loading: The biological sample is passed through the SPE cartridge. This compound, being relatively non-polar, will adsorb onto the non-polar stationary phase (e.g., C18), while polar matrix components pass through to waste. youtube.com
Washing: The cartridge is then washed with a weak solvent to remove any remaining weakly bound interferences without dislodging the analyte of interest. youtube.com
Elution: Finally, a strong organic solvent (e.g., methanol or acetonitrile) is used to disrupt the interaction between this compound and the sorbent, eluting the purified analyte for collection. youtube.com
SPE offers advantages such as higher recovery rates, cleaner extracts, reduced solvent consumption, and the potential for automation, making it suitable for high-throughput analysis.
Table 2: Typical Parameters for Solid-Phase Extraction of Pharmaceutical Compounds
| Step | Solvent/Solution | Purpose |
|---|---|---|
| Conditioning | Methanol, followed by Water/Buffer | Activate sorbent and mimic sample environment. |
| Loading | Pre-treated Biological Sample | Adsorption of analyte to the sorbent. |
| Washing | Water or a weak organic/aqueous mixture | Remove endogenous interferences. |
| Elution | Acetonitrile or Methanol | Desorb and collect the purified analyte. |
Protein Precipitation
Protein Precipitation (PPT) is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum, which have high protein content. ijpsjournal.combiotage.com This technique is often employed in high-throughput screening environments due to its simplicity and speed. thermofisher.com The principle involves adding a water-miscible organic solvent to the biological sample, which reduces the solvation capacity for proteins, causing them to denature and precipitate out of the solution. sigmaaldrich.com
Commonly used precipitating agents include acetonitrile, methanol, and acetone. researchgate.netthermofisher.com Acetonitrile is frequently preferred as it generally results in cleaner extracts. biotage.com The procedure typically involves adding the organic solvent to the sample in a specific ratio (e.g., 3:1 solvent to sample), followed by vortexing to ensure thorough mixing and complete precipitation. biotage.comsigmaaldrich.com The mixture is then centrifuged at high speed to pellet the precipitated proteins. thermofisher.com The resulting supernatant, which contains the analyte of interest, is then carefully transferred for direct injection into the chromatographic system or further processing. biotage.com While fast and inexpensive, PPT may be less effective at removing other types of interferences, potentially leading to matrix effects in the subsequent analysis. actapharmsci.com
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate this compound from any remaining co-extracted compounds before its detection and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the quantification of pharmaceuticals like this compound in biological fluids. axispharm.comnih.gov It offers high resolution, sensitivity, and specificity. nih.gov The system utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. contentstack.com
Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of pharmaceutical compounds, including this compound. sielc.comresearchgate.net In this technique, the stationary phase is non-polar (e.g., silica chemically modified with C8 or C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and a miscible organic solvent like acetonitrile or methanol. sielc.comyoutube.com
When the sample extract is introduced into the system, non-polar compounds like this compound interact more strongly with the non-polar stationary phase and are retained longer in the column. Polar compounds have a greater affinity for the polar mobile phase and elute more quickly. The composition of the mobile phase can be adjusted to control the retention and separation of the analytes. sielc.com For instance, increasing the proportion of the organic solvent in the mobile phase will decrease the retention time of this compound. A simple RP-HPLC method for this compound can be achieved using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid to ensure good peak shape. sielc.com
Table 3: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for strong retention of this compound. nih.gov |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid | Acetonitrile acts as the strong organic modifier; phosphoric acid controls pH for improved peak symmetry. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at ~295 nm | Based on the UV absorbance properties of the chromanol ring in similar compounds. aocs.org |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
Chiral HPLC for Enantiomeric Analysis
The enantioselective separation of chiral drugs is a critical aspect of pharmaceutical analysis, as enantiomers can exhibit different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most widely used technique for the resolution of enantiomers. nih.govchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds. researchgate.netspringernature.comnih.govnih.govresearchgate.net
For the enantiomeric analysis of this compound, a chiral HPLC method would typically employ a column packed with a chiral selector that can form transient diastereomeric complexes with the this compound enantiomers. The differential stability of these complexes leads to different retention times, allowing for their separation and individual quantification. The choice of the mobile phase, often a mixture of a non-polar solvent like hexane and a polar modifier such as an alcohol, is crucial for optimizing the separation. researchgate.net The interactions responsible for chiral recognition on polysaccharide-based CSPs are complex and can include hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. researchgate.net
Table 1: Illustrative Parameters for Chiral HPLC Method Development for this compound
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | n-Hexane/Alcohol (e.g., Isopropanol, Ethanol) with a basic additive |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength where this compound exhibits strong absorbance |
| Temperature | Controlled room temperature or sub-ambient temperatures |
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com However, for many pharmaceutical compounds, including tertiary amines like this compound, direct analysis by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and adsorption onto the chromatographic column. researchgate.netlibretexts.org To overcome these limitations, derivatization is often employed. sigmaaldrich.comlibretexts.org
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.comlibretexts.org For tertiary amines, a common derivatization strategy involves dealkylation followed by reaction with an alkyl chloroformate, such as pentafluorobenzyl chloroformate, to form a more volatile carbamate derivative. researchgate.net This approach not only improves chromatographic performance but can also enhance sensitivity when using an electron capture detector (ECD). researchgate.net
Table 2: General Steps for GC Analysis of this compound
| Step | Description |
| 1. Sample Preparation | Extraction of this compound from the biological matrix. |
| 2. Derivatization | Reaction with a suitable agent (e.g., alkyl chloroformate) to increase volatility. |
| 3. GC Separation | Separation on a capillary column (e.g., 5% phenyl-polysiloxane). |
| 4. Detection | Flame ionization detector (FID) or mass spectrometry (MS). |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-high performance liquid chromatography (UHPLC) has emerged as a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. researchgate.netnih.govfrontiersin.org This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. researchgate.net For the analysis of this compound in biological matrices, UHPLC methods provide the advantage of shorter analysis times and higher throughput, which is particularly beneficial for studies involving a large number of samples. nih.govnih.govnih.gov
A typical UHPLC method for this compound would involve a reversed-phase separation on a C18 column with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid) and an organic solvent such as acetonitrile or methanol. researchgate.netfrontiersin.org The gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of the analyte and to separate it from matrix components. frontiersin.org
Table 3: Typical Parameters for a UHPLC Method for this compound
| Parameter | Value |
| Column | C18 stationary phase, <2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 30 - 50 °C |
Spectrometric Detection Methods
Spectrometric detectors, particularly mass spectrometry, are indispensable for the sensitive and selective detection and quantification of drugs and their metabolites in biological samples.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the highly specific detection of analytes. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful tool for quantitative bioanalysis. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating a specific precursor ion, fragmenting it, and then detecting a specific product ion. nih.govbioanalysis-zone.comnih.gov
LC-MS/MS for Quantification and Metabolite Identification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and wide applicability. researchgate.netnih.govfrontiersin.orgnih.govbioanalysis-zone.com For this compound, a validated LC-MS/MS method would involve monitoring specific precursor-to-product ion transitions for both the parent drug and its metabolites. nih.govbioanalysis-zone.comnih.gov This technique, known as multiple reaction monitoring (MRM), provides excellent selectivity and allows for accurate quantification even in complex biological samples. nih.gov
Metabolite identification is another critical application of LC-MS/MS. nih.govbioanalysis-zone.comnih.govresearchgate.net By analyzing the fragmentation patterns of potential metabolites and comparing them to the fragmentation of the parent drug, the structure of the metabolites can be elucidated. nottingham.edu.mynih.govyuanyue.li High-resolution mass spectrometry (HRMS) is particularly valuable in this context as it provides highly accurate mass measurements, which can be used to determine the elemental composition of metabolites. researchgate.net In vivo metabolite profiling studies utilize these techniques to create a comprehensive picture of the metabolic fate of a drug. nih.govbioanalysis-zone.comresearchgate.net
Table 4: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (Q1) | [M+H]+ for this compound |
| Product Ion (Q3) | Specific fragment ion of this compound |
| Collision Energy | Optimized for the specific precursor-product transition |
| Dwell Time | Typically 50-200 ms |
GC-MS for Volatile Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.netresearchgate.net In the context of this compound metabolism, GC-MS could be employed to identify and quantify any volatile metabolites that may be formed. labmanager.comrsc.orgasianpubs.org Similar to the analysis of the parent compound, derivatization may be necessary for polar volatile metabolites to improve their chromatographic properties. sigmaaldrich.com
Headspace GC-MS is a variation of the technique that is particularly suited for the analysis of very volatile compounds in complex matrices. labmanager.comrsc.orgasianpubs.orgnih.govnih.gov In this method, the volatile compounds are sampled from the vapor phase above the sample, which minimizes interference from non-volatile matrix components. labmanager.comasianpubs.org This approach could be valuable for identifying low molecular weight, volatile metabolites of this compound in biological samples such as urine. nih.govresearchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique utilized for the quantitative and qualitative analysis of substances. The fundamental principle involves measuring the absorption of ultraviolet or visible light by a molecule. wepub.orgyoutube.com For a compound like this compound, which contains chromophores within its isoquinoline (B145761) structure, this method is particularly applicable. The presence of conjugated pi-electron systems in the aromatic rings allows for the absorption of light, promoting electrons from a ground state to a higher energy excited state. researchgate.net
The wavelength at which maximum absorption occurs (λmax) is a characteristic feature of the compound's chromophore. The absorption spectrum of this compound is expected to show distinct bands in the UV region, typical for isoquinoline alkaloids. The intensity of this absorption is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law.
In the context of biological matrices such as plasma or urine, direct analysis via UV-Vis spectroscopy can be challenging due to the presence of numerous endogenous compounds that also absorb in the UV region. researchgate.netnih.gov Therefore, a preliminary extraction and purification step is typically required to isolate this compound from these interfering substances before spectrophotometric analysis. nih.gov The choice of solvent can also influence the absorption spectrum, potentially causing shifts in the λmax, an effect known as solvatochromism. researchgate.net
Below is a table representing typical data obtained from a UV-Vis spectroscopic analysis for an organic compound.
| Parameter | Description | Typical Value |
| λmax (nm) | Wavelength of Maximum Absorbance | 200-400 nm |
| Molar Absorptivity (ε) | A measure of how strongly the chemical species absorbs light at a given wavelength. | 10,000 - 100,000 L mol⁻¹ cm⁻¹ |
| Solvent | The medium in which the compound is dissolved for analysis. | Ethanol, Methanol, Acetonitrile |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive analytical method that measures the emission of light (fluorescence) from a sample after it has absorbed light. nih.gov This technique offers significant advantages over absorption spectroscopy, including greater sensitivity, which allows for the detection of substances at very low concentrations. uci.edu
The process involves exciting a molecule, known as a fluorophore, with a beam of light at a specific wavelength. The molecule absorbs this energy and moves to an excited electronic state. It then rapidly returns to the ground state, emitting the excess energy as a photon of light at a longer wavelength than the excitation light. uci.edu The isoquinoline nucleus of this compound suggests potential for intrinsic fluorescence, a property that can be exploited for its detection.
When analyzing biological fluids, fluorescence spectroscopy can provide enhanced specificity compared to UV-Vis absorption. albany.edunih.gov However, biological samples contain native fluorophores, such as the amino acid tryptophan, which can lead to background interference. nih.govresearchgate.net Consequently, careful selection of excitation and emission wavelengths is critical to minimize this interference and selectively detect the compound of interest. Method development may also involve chromatographic separation prior to fluorescence detection to isolate this compound from the biological matrix.
The table below illustrates the key parameters measured in a typical fluorescence spectroscopy experiment.
| Parameter | Description |
| Excitation Wavelength (λex) | The wavelength of light used to excite the molecule. |
| Emission Wavelength (λem) | The wavelength of light emitted by the molecule. |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical tool for the unambiguous determination of the molecular structure of organic compounds. researchgate.netjchps.comnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. jchps.com
For the structural elucidation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.
¹H NMR Spectroscopy : This technique provides several key pieces of information. The chemical shift (δ) of each proton signal indicates its local electronic environment. The integration of the signals reveals the relative number of protons of each type. Finally, the spin-spin splitting pattern (multiplicity) gives information about the number of neighboring protons, helping to establish connectivity. jchps.comnih.gov For this compound, distinct signals would be expected for the protons on the isoquinoline ring, the aromatic ring of the triethoxyphenyl group, and the aliphatic protons of the methoxy (B1213986) and ethoxy groups.
¹³C NMR Spectroscopy : This spectrum shows a signal for each unique carbon atom in the molecule, providing a count of the different carbon environments. The chemical shifts help to identify the types of carbons present (e.g., aromatic, aliphatic, ether-linked).
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete molecular structure. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with the carbons they are directly attached to or are two to three bonds away from, respectively. researchgate.net These experiments allow chemists to piece together the molecular fragments to confirm the precise structure of this compound.
The following table summarizes the expected ¹H NMR data for the key functional groups within the this compound structure.
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (Isoquinoline) | 7.0 - 8.5 | Doublet, Singlet |
| Aromatic Protons (Triethoxyphenyl) | 6.5 - 7.5 | Singlet |
| Methoxy Protons (-OCH₃) | 3.8 - 4.1 | Singlet |
| Ethoxy Methylene Protons (-OCH₂CH₃) | 4.0 - 4.3 | Quartet |
| Ethoxy Methyl Protons (-OCH₂CH₃) | 1.3 - 1.6 | Triplet |
Emerging Research Avenues and Future Directions for Octaverine
Pharmacogenomics and Personalized Medicine Approaches
Pharmacogenomics is the study of how an individual's genes affect their response to drugs. tg.org.auyoutube.com This field holds the key to personalizing medicine, allowing for the selection of the right drug and dose for the right person, thereby maximizing efficacy and minimizing adverse reactions. fda.gov
Genetic Determinants of Octaverine Response
The way a drug is absorbed, distributed, metabolized, and excreted can be influenced by genetic variations in enzymes, transporters, and other proteins. nih.govnih.gov Identifying these genetic determinants is crucial for understanding the variability in drug response observed among patients. mdpi.com For many drugs, polymorphisms in genes encoding cytochrome P450 (CYP) enzymes, for example, are known to significantly alter their metabolism.
A thorough review of existing literature indicates that no specific pharmacogenomic studies have been conducted to identify the genetic determinants of this compound response. Research in this area would be invaluable for predicting how patients will respond to this compound, potentially identifying those who may require dose adjustments based on their genetic makeup.
Table 2: Hypothetical Pharmacogenomic Research Plan for this compound
| Research Phase | Objective | Potential Genes of Interest |
|---|---|---|
| Discovery | Identify genetic variants associated with this compound metabolism and efficacy. | CYP enzyme family, drug transporter genes (e.g., ABC transporters). |
| Validation | Confirm the influence of identified variants on patient outcomes in clinical studies. | Validated gene variants from the discovery phase. |
| Implementation | Develop genetic tests to guide this compound prescribing. | Clinically actionable genetic markers. |
Biomarker Discovery for Efficacy and Safety
Biomarkers are measurable indicators of a biological state or condition and are critical tools in modern medicine. researchgate.net They can be used to predict how well a patient will respond to a drug (efficacy biomarkers) or to signal the risk of adverse effects (safety biomarkers). nih.govnih.gov The discovery and validation of such biomarkers are essential for optimizing therapy and ensuring patient safety. researchgate.net
There is currently no published research focused on the discovery or validation of biomarkers specifically for predicting the efficacy or safety of this compound therapy. Future studies could focus on identifying molecular or physiological markers that correlate with treatment success or the likelihood of adverse events. This would enable clinicians to better select patients for this compound therapy and monitor their treatment more effectively.
Integration into Precision Medicine Frameworks
Precision medicine represents a paradigm shift from a "one-size-fits-all" approach to a tailored strategy that considers individual variability in genes, environment, and lifestyle for each person. astrazeneca.comnih.govnih.gov For a compound like this compound, integration into such a framework would involve identifying specific patient populations most likely to benefit from its therapeutic effects. This requires a deep understanding of the genetic and molecular factors influencing its pharmacokinetics and pharmacodynamics. nih.govmdpi.com
A key component of this integration is pharmacogenomics, the study of how genes affect a person's response to drugs. nih.govmedlineplus.gov Future research could focus on identifying genetic polymorphisms in metabolic enzymes, such as the Cytochrome P450 (CYP) family, that are responsible for this compound's breakdown. nih.gov Variations in these genes could lead to significant differences in drug exposure and response among individuals. mdpi.com By identifying these genetic markers, clinicians could potentially tailor this compound therapy to an individual's unique genetic makeup, maximizing efficacy and minimizing adverse effects. mdpi.com This approach would transform this compound from a broadly prescribed antispasmodic to a precision therapeutic agent.
| Potential Research Area | Description | Implication for this compound |
| Pharmacogenomic Testing | Identification of genetic variants in drug-metabolizing enzymes (e.g., CYP450) and drug targets that influence a patient's response to a drug. nih.govmedlineplus.gov | Development of a genetic test to predict an individual's metabolism of this compound, allowing for personalized dosing strategies to enhance efficacy and safety. |
| Biomarker Discovery | Finding molecular or cellular markers that correlate with disease states or response to therapy. nih.gov | Identifying biomarkers that predict which patients with visceral spasms will respond best to this compound, enabling targeted treatment. |
| Patient Stratification | Subdividing a patient population into distinct groups based on their risk of developing a particular disease or their response to a specific treatment. illumina.com | In clinical trials, stratifying patients based on genetic markers to demonstrate this compound's efficacy in a specific, responsive subpopulation. |
Combination Therapies and Drug Interactions
The therapeutic landscape is increasingly moving towards combination therapies to enhance efficacy, overcome resistance, and reduce toxicity. Future studies on this compound should investigate its potential in combination with other therapeutic agents. For instance, in treating complex gastrointestinal disorders, this compound could be paired with anti-inflammatory drugs or prokinetic agents to achieve a synergistic effect.
A critical aspect of developing combination therapies is a thorough understanding of drug-drug interactions. nih.gov A significant portion of these interactions occurs during drug metabolism, which is largely carried out by the Cytochrome P450 (CYP) enzyme system in the liver. nih.gove-mjm.org When two drugs are metabolized by the same CYP isozyme, they can compete, leading to altered plasma concentrations. nih.gov One drug can act as an inhibitor, slowing the metabolism of the other and increasing its concentration, or as an inducer, speeding up metabolism and reducing its concentration. youtube.com
Currently, specific data on this compound's metabolic pathways and its potential to inhibit or induce CYP enzymes is limited. Future research must characterize which CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in its metabolism. This knowledge is crucial for predicting and avoiding clinically significant interactions when this compound is co-administered with other medications. nih.gov
Computational Drug Discovery and In Silico Modeling
Computational, or in silico, methods are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates and providing deep insights into molecular interactions. nih.govlongdom.org These techniques offer a rapid and cost-effective alternative to traditional laboratory experiments for exploring the therapeutic potential of molecules like this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.orgnih.gov In the context of this compound, docking studies could be used to screen large libraries of biological targets to identify potential new proteins with which it might interact. This could reveal novel mechanisms of action or opportunities for drug repurposing. nih.gov For a known target, docking can elucidate the specific binding mode, highlighting key amino acid residues involved in the interaction and guiding the design of more potent analogs. ijper.org
Molecular dynamics (MD) simulations build upon docking results by simulating the movement of atoms in the protein-ligand complex over time. mdpi.com This provides a more dynamic picture of the binding stability and conformational changes that occur upon ligand binding, offering a more accurate assessment of the interaction than static docking alone.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov A QSAR model is developed by correlating variations in the physicochemical properties (descriptors) of a series of molecules with their measured biological activity. mdpi.comnih.gov
For this compound, a QSAR study could be initiated by synthesizing a library of its analogs with slight structural modifications. After testing their biological activity (e.g., antispasmodic potency), various molecular descriptors would be calculated. A statistical model would then be built to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the synthesis of more potent compounds and streamlining the drug optimization process. nih.gov
| Computational Technique | Application for this compound Research | Potential Outcome |
| Molecular Docking | Predicting the binding of this compound to various protein targets (e.g., enzymes, receptors). longdom.orgnih.gov | Identification of novel biological targets, explanation of off-target effects, and a basis for designing more selective derivatives. |
| Molecular Dynamics (MD) | Simulating the stability and conformational changes of the this compound-protein complex over time. | A deeper understanding of the binding affinity and the mechanism of interaction at an atomic level. |
| QSAR Modeling | Developing a predictive model that links the structural features of this compound analogs to their biological activity. nih.gov | Rational design of new this compound derivatives with improved potency and optimized pharmacokinetic properties. |
Repurposing and Novel Therapeutic Indications
Drug repurposing, or finding new uses for existing approved drugs, is an attractive strategy that can significantly reduce the time and cost of drug development. nih.govnih.govmdpi.com Given that this compound has a known profile as an antispasmodic, exploring its polypharmacology—the ability of a drug to interact with multiple targets—could uncover new therapeutic applications.
Research into the closely related isoquinoline (B145761) alkaloid, Papaverine (B1678415), provides a promising blueprint. Studies have demonstrated Papaverine's potential as an anticancer agent, particularly for chronic myeloid leukemia (CML), by inducing apoptosis and inhibiting key signaling pathways. nih.gov Furthermore, Papaverine has been investigated as a broad-spectrum antiviral agent, showing activity against influenza and paramyxoviruses. nih.gov These findings suggest that this compound, due to its structural similarity, may possess similar, yet-unexplored, activities. Future research should prioritize screening this compound against various cancer cell lines and viral targets to identify potential new indications in oncology and infectious diseases. nih.govnih.gov
Mechanistic Studies on Rare or Unexplored Biological Effects
While this compound's primary mechanism is understood to be smooth muscle relaxation, likely through phosphodiesterase inhibition and calcium channel modulation similar to Papaverine, its full spectrum of biological effects may not be completely characterized. nih.gov Mechanistic studies are needed to investigate potential secondary or "off-target" effects that could be therapeutically relevant.
For example, many isoquinoline alkaloids are known to interact with various receptors and ion channels in the central and peripheral nervous systems. researchgate.netresearchgate.netwikipedia.org Research could explore whether this compound has any modulatory effects on cardiac ion channels, which could have implications for cardiovascular conditions. nih.gov Additionally, investigating its impact on inflammatory pathways or cellular processes like autophagy could reveal novel mechanisms and open up further avenues for therapeutic repurposing. mdpi.com These studies would provide a more comprehensive understanding of this compound's biological activity beyond its established antispasmodic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
